2-Bromo-6-ethynylpyridine

Descripción general

Descripción

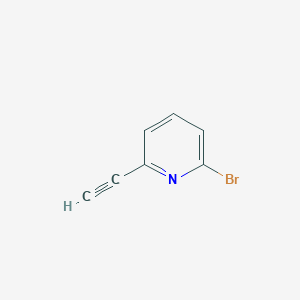

2-Bromo-6-ethynylpyridine is an organic compound with the molecular formula C7H4BrN. It is a derivative of pyridine, featuring a bromine atom and an ethynyl group attached to the pyridine ring. This compound is recognized for its versatility and is primarily employed as a building block in organic synthesis, with applications spanning across the pharmaceutical, agrochemical, and materials science industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethynylpyridine typically involves the bromination of 6-ethynylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-6-ethynylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products:

Substitution Reactions: Products include various substituted pyridines.

Coupling Reactions: Products include diaryl or divinyl compounds, which are valuable intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

Synthetic Applications

Building Block for Synthesis:

2-Bromo-6-ethynylpyridine is frequently employed as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Cross-Coupling Reactions:

The compound has been utilized in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to form carbon-carbon bonds. This application is critical for developing pharmaceuticals and agrochemicals. For example, it has been shown to react efficiently with aryl boronic acids to yield substituted pyridines .

Medicinal Chemistry

Potential Drug Development:

Research indicates that this compound derivatives exhibit biological activity that could be harnessed for drug development. Studies have explored its role as a precursor in synthesizing compounds with potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders .

Biological Activity:

The compound has been investigated for its interactions with biological targets, including its role as a ligand in receptor modulation. For instance, derivatives of this compound have shown promise as positive allosteric modulators for certain receptors, enhancing their pharmacological profiles .

Materials Science

Advanced Materials:

In materials science, this compound is used to synthesize advanced materials such as conducting polymers and coordination complexes. Its ethynyl group can participate in π-π stacking interactions, which are beneficial for creating materials with enhanced electronic properties .

Self-Assembly Processes:

The compound has been involved in self-assembly processes to form nanostructures that can be utilized in various applications, including sensors and electronic devices. Its ability to form stable complexes with metals further enhances its utility in this domain .

Table 1: Summary of Synthetic Applications

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-ethynylpyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The ethynyl group provides a site for coupling reactions, while the bromine atom allows for further functionalization through substitution reactions .

Comparación Con Compuestos Similares

- 2-Bromo-3-ethynylpyridine

- 2-Bromo-4-ethynylpyridine

- 2-Bromo-5-ethynylpyridine

Comparison: 2-Bromo-6-ethynylpyridine is unique due to the specific positioning of the bromine and ethynyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .

Actividad Biológica

2-Bromo-6-ethynylpyridine (C₇H₄BrN) is a heterocyclic compound that has garnered interest in medicinal and agricultural chemistry due to its unique structural features and biological activity. This article delves into its biological properties, synthesis methods, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom at the 2-position of the pyridine ring and an ethynyl group at the 6-position. This arrangement contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrN |

| Molecular Weight | 186.02 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve the inhibition of bacterial growth through interference with cellular processes.

- Case Study : A comparative study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results showed that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of ammonia monooxygenase, an enzyme critical for nitrogen metabolism.

- Research Findings : Inhibition studies revealed that this compound could disrupt nitrification processes by binding to ammonia monooxygenase, leading to alterations in cellular metabolism and gene expression related to nitrogen processing.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation : Introduction of bromine into the pyridine ring.

- Ethynylation : Addition of the ethynyl group via cross-coupling reactions.

These methods are significant for producing the compound in both laboratory and industrial settings.

Applications

The biological activity of this compound suggests several potential applications:

- Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibiotics.

- Agriculture : The inhibition of nitrification could be beneficial in agricultural biochemistry for enhancing nitrogen use efficiency in crops.

Propiedades

IUPAC Name |

2-bromo-6-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUJEEUTQKDBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514226 | |

| Record name | 2-Bromo-6-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445468-63-3 | |

| Record name | 2-Bromo-6-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.